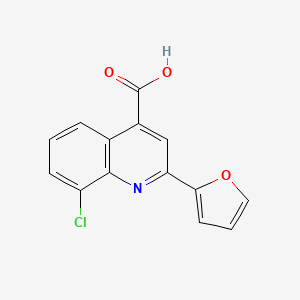
8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Descripción general
Descripción
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 52413-55-5. It has a molecular weight of 273.68 . The IUPAC name for this compound is 8-chloro-2-(2-furyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is 1S/C14H8ClNO3/c15-10-4-1-3-8-9 (14 (17)18)7-11 (16-13 (8)10)12-5-2-6-19-12/h1-7H, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Characterization of Bitter-Tasting Compounds
A novel bioassay named taste dilution analysis (TDA) identified a compound with an intense bitter taste, derived from the Maillard reaction products, which could potentially include derivatives of quinoline acids like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. This compound, named quinizolate, exhibited an exceptionally low detection threshold, suggesting its significance in food chemistry and flavor analysis Frank, Ottinger, & Hofmann, 2001.
Synthesis of New Chemical Derivatives
Research has explored the synthesis of new benzoquinoline derivatives, including those related to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. These compounds have been evaluated for their antibacterial and antifungal activities, showing potential applications in developing new pharmaceuticals Bakhite, 2000.
Advanced Organic Synthesis Techniques
Studies on deproto-metallation using mixed lithium-zinc and lithium-copper bases provide insights into the chemical behavior of 2-substituted quinolines. This research has implications for the development of novel synthetic pathways in organic chemistry, potentially affecting compounds like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid Marquise et al., 2014.
Development of Novel Antibacterial Agents
Synthesis and characterization studies of N-bridged heterocycles containing quinoline and nitrofuran moieties, including 2-(2-furyl)quinoline derivatives, highlight the potential for developing novel antibacterial agents. These compounds exhibited significant antibacterial activity, especially those containing the nitrofuran moiety Holla, Shridhara, Rao, & Poojary, 2002.
Exploration of Chelating Agents and Ion Sensors
Research into quinoline derivatives as analytical reagents and chelating agents for metal ions underscores the utility of these compounds in analytical chemistry. The ability to selectively extract and detect metal ions such as copper and cadmium suggests applications in environmental monitoring and remediation Dutt, Sanayal, & Nag, 1968; Moberg et al., 1990.
Safety And Hazards
Propiedades
IUPAC Name |
8-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVQHQIJOPNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397354 | |
| Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |
CAS RN |
52413-55-5 | |
| Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




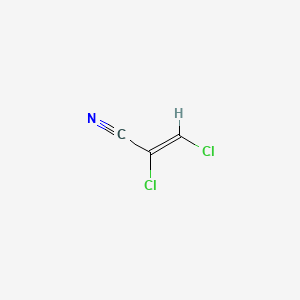


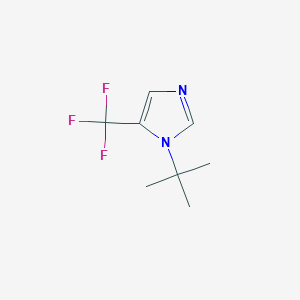

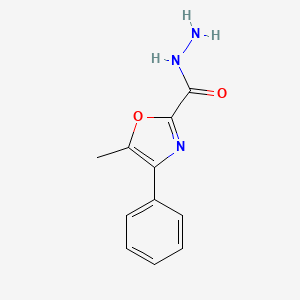
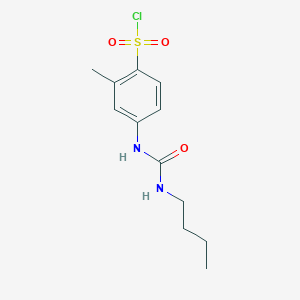


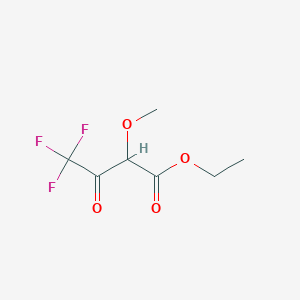

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)